2-Methylamino-4-methylthiazole-5-sulfonamide
Overview
Description
2-Methylamino-4-methylthiazole-5-sulfonamide is a chemical compound with the molecular formula C₅H₉N₃O₂S₂ and a molecular weight of 207.27 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its applications in proteomics research .
Preparation Methods
The synthesis of 2-Methylamino-4-methylthiazole-5-sulfonamide can be achieved through various methods. One of the classical methods for synthesizing thiazole rings, which are part of this compound, includes the Hantzsch thiazole synthesis . This method involves the cyclization of α-haloketones with thioamides. Another method is the Cook–Heilbron synthesis, which also involves the formation of thiazole rings
Chemical Reactions Analysis
2-Methylamino-4-methylthiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methylamino-4-methylthiazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylamino-4-methylthiazole-5-sulfonamide involves its interaction with various molecular targets. The thiazole ring in the compound can participate in electron delocalization, which affects its reactivity and interaction with biological molecules . The sulfonamide group can form hydrogen bonds with proteins, influencing their structure and function . These interactions can modulate biochemical pathways and enzyme activities .
Comparison with Similar Compounds
2-Methylamino-4-methylthiazole-5-sulfonamide can be compared with other thiazole derivatives, such as:
Pramipexole: Contains a 2-amino-thiazole moiety and is used as a dopamine D2 agonist in the treatment of Parkinson’s disease.
Riluzole: An aminothiazole-based drug used to manage Lou Gehrig’s disease.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions in proteomics research and its potential as a building block for more complex molecules .
Biological Activity
2-Methylamino-4-methylthiazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a thiazole ring, which is known for conferring various biological properties to its derivatives. The compound's molecular formula is with a molecular weight of 192.21 g/mol.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.
- Enzyme Inhibition : Interaction studies have indicated that this compound can bind to specific enzymes, potentially altering metabolic pathways in cells.
Table 1: Biological Activities of this compound
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against S. aureus | |
Antitumor | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Binds to metabolic enzymes |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, including those involved in metabolic pathways. This interaction can lead to altered biochemical responses in living systems.
- Cell Signaling Modulation : It may influence cell signaling pathways related to growth and apoptosis, particularly in cancer cells .
- Structural Activity Relationship (SAR) : Studies have indicated that modifications to the thiazole ring and substituents can significantly impact the biological activity of similar compounds, suggesting that structural variations can enhance or diminish efficacy .
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Chloro-4-methylthiazole-5-sulfonamide | Chlorine substitution on the thiazole | Antibacterial |
4-Methylthiazole-5-sulfonamide | Lacks amino group at position 2 | Antifungal |
2-Amino-4-methylthiazole | Amino group at position 2 | Anticancer |
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives, including this compound:
- Antitumor Effects : A study demonstrated that thiazole derivatives could inhibit tumor growth in vitro and in vivo models. The presence of specific functional groups was correlated with enhanced cytotoxicity against cancer cell lines .
- Antimicrobial Potency : Research indicated that compounds similar to this compound exhibited potent antibacterial activity against strains resistant to conventional antibiotics .
- Pharmacokinetics : The pharmacokinetic profile suggests good bioavailability and distribution within biological systems, which is crucial for therapeutic applications.
Properties
IUPAC Name |
4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S2/c1-3-4(12(6,9)10)11-5(7-2)8-3/h1-2H3,(H,7,8)(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLDBZCFWNSVLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460880 | |
Record name | 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348086-68-0 | |
Record name | 4-Methyl-2-(methylamino)-5-thiazolesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348086-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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